8-((1-((2-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline
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Overview
Description
8-((1-((2-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline is a complex organic compound that features a quinoline core linked to a pyrrolidine ring through an ether bond. The compound also contains a sulfonyl group attached to a chlorophenyl moiety. This structure imparts unique chemical properties and potential biological activities, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((1-((2-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate acyclic precursors or by functionalizing preformed pyrrolidine rings.
Attachment of the Chlorophenyl Sulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring with 2-chlorobenzenesulfonyl chloride under basic conditions.
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Coupling of the Pyrrolidine and Quinoline Units: The final step involves the etherification of the quinoline core with the sulfonylated pyrrolidine under suitable conditions, such as using a base like potassium carbonate in a polar aprotic solvent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
8-((1-((2-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline or sulfonyl derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
8-((1-((2-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 8-((1-((2-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and biological activities.
Quinoline Derivatives: Compounds such as quinoline N-oxides and substituted quinolines have similar core structures and are used in similar applications.
Uniqueness
8-((1-((2-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline is unique due to its combination of a quinoline core with a sulfonylated pyrrolidine ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
8-[1-(2-chlorophenyl)sulfonylpyrrolidin-3-yl]oxyquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S/c20-16-7-1-2-9-18(16)26(23,24)22-12-10-15(13-22)25-17-8-3-5-14-6-4-11-21-19(14)17/h1-9,11,15H,10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRAEXNZNPOYHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC3=C2N=CC=C3)S(=O)(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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